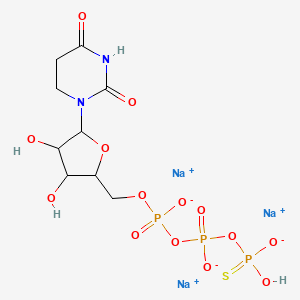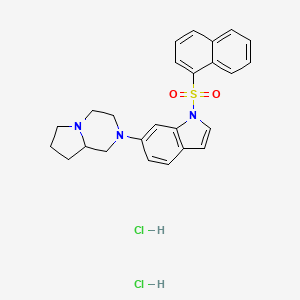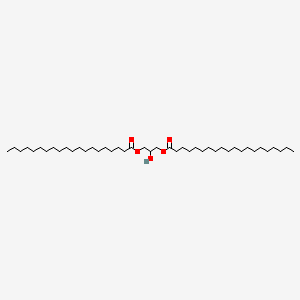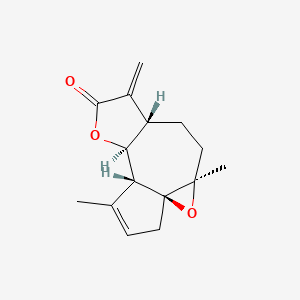
GSK-LSD1
Vue d'ensemble
Description
GSK-LSD1 est un inhibiteur puissant et sélectif de la lysine-spécifique désméthylase 1 (LSD1), une enzyme impliquée dans la régulation de l'expression des gènes par la déméthylation des protéines histones. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans diverses maladies, notamment le cancer et les infections virales .
Applications De Recherche Scientifique
GSK-LSD1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of LSD1 in cancer cell proliferation and differentiation.
Viral Infections: This compound has been investigated for its ability to suppress cytokine release syndrome triggered by viral infections such as SARS-CoV-2.
Epigenetics: It serves as a chemical probe to explore the epigenetic regulation of gene expression through histone demethylation.
Drug Development: This compound is used in the development of new therapeutic agents targeting LSD1 for the treatment of diseases.
Mécanisme D'action
Target of Action
GSK-LSD1 is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1) . LSD1, also known as KDM1A, plays key roles in gene expression during carcinogenesis . It specifically demethylates histone lysine residues H3K4me1/2 and H3K9me1/2 . LSD1 also regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1 .
Mode of Action
This compound inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes . It induces gene expression changes in cancer cell lines . The compound interacts with LSD1, inhibiting its activity and thus altering the methylation status of histones . This results in changes in gene expression patterns, which can affect various cellular processes .
Biochemical Pathways
The inhibition of LSD1 by this compound affects several biochemical pathways. LSD1, as an H3K4/9me eraser, could genome-wildly regulate gene expression during carcinogenesis . It suppresses gene transcription by binding to the CoREST or nucleosome remodeling and deacetylase repressive complex and also promotes transcriptional activation upon binding to androgen receptor (AR) or estrogen receptor (ER) . Inhibition of LSD1 leads to changes in these pathways, affecting cellular processes such as cell proliferation, differentiation, and stem cell self-renewal .
Pharmacokinetics
It is known that this compound potently inhibits the proliferation of various cancer cell lines
Result of Action
The inhibition of LSD1 by this compound leads to changes in gene expression patterns, which can affect various cellular processes . It has been shown to potently inhibit the proliferation of various cancer cell lines . In the context of COVID-19, this compound has been shown to reduce pro-inflammatory cytokines in severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) when treated in-vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of COVID-19, the cytokine storm triggered by the virus can influence the efficacy of this compound
Analyse Biochimique
Biochemical Properties
GSK-LSD1 functions as an irreversible, mechanism-based inhibitor of LSD1, with an IC50 value of 16 nM . It is highly selective, being over 1000-fold more selective for LSD1 compared to other closely related flavin adenine dinucleotide (FAD)-utilizing enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) . This compound interacts with LSD1 by binding to its active site, thereby inhibiting its demethylase activity. This inhibition leads to changes in gene expression patterns, particularly in cancer cell lines, where it has been shown to inhibit cell proliferation .
Cellular Effects
This compound has profound effects on various cellular processes. In cancer cell lines, it induces changes in gene expression that inhibit cell growth and proliferation . It has also been shown to reduce inflammation and lipolysis in adipocytes, thereby improving insulin sensitivity and glycemic control in mouse models of obesity . Additionally, this compound has been found to enhance the persistence and antitumor efficacy of adoptively transferred T cells by promoting a memory phenotype and reducing T cell exhaustion .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the demethylation of histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), leading to changes in gene expression . This compound also disrupts interactions between LSD1 and other proteins, such as the transcription factor GFI1B, which is crucial for the survival of acute myeloid leukemia (AML) cells . This disruption further contributes to its antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in in vitro studies, this compound has been shown to significantly reduce the expression of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs) from severe COVID-19 patients . In mouse models, systemic administration of this compound has been found to reduce food intake and body weight, ameliorate non-alcoholic fatty liver disease (NAFLD), and improve insulin sensitivity over time . These effects suggest that this compound has a stable and long-lasting impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of obesity, systemic administration of this compound at different dosages has been shown to reduce food intake and body weight, improve insulin sensitivity, and ameliorate NAFLD . High doses of this compound may lead to adverse effects, such as toxicity and off-target interactions. Therefore, careful dosage optimization is crucial to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and insulin sensitivity. In mouse models of obesity, this compound has been shown to reduce adipocyte inflammation and lipolysis, thereby improving insulin sensitivity and glycemic control . It also reverses NAFLD in a non-hepatocyte-autonomous manner, suggesting an indirect mechanism potentially via inhibition of adipocyte lipolysis and subsequent effects on lipid partitioning .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to reduce inflammation and lipolysis in adipocytes, indicating its ability to penetrate adipose tissue and exert its effects locally . Additionally, this compound has been found to enhance the persistence and antitumor efficacy of adoptively transferred T cells, suggesting its effective distribution within the immune system .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with LSD1 and other chromatin-associated proteins. This localization is crucial for its activity, as it allows this compound to inhibit LSD1-mediated demethylation of histone proteins and regulate gene expression . The targeting signals and post-translational modifications that direct this compound to the nucleus are essential for its function and therapeutic efficacy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de GSK-LSD1 implique plusieurs étapes, en commençant par la préparation d'intermédiaires clésDes conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de techniques avancées telles que la chimie à flux continu et la synthèse automatisée pour garantir la cohérence et l'efficacité. Des mesures de contrôle de la qualité, y compris la chromatographie liquide haute performance (HPLC), sont utilisées pour surveiller la pureté et la puissance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
GSK-LSD1 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et les réactifs de substitution (par exemple, les halogénoalcanes). Les conditions de réaction telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent entraîner la formation de divers dérivés fonctionnalisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Recherche sur le cancer : Il est utilisé pour étudier le rôle de LSD1 dans la prolifération et la différenciation des cellules cancéreuses.
Infections virales : This compound a été étudié pour sa capacité à supprimer le syndrome de libération de cytokines déclenché par des infections virales telles que le SRAS-CoV-2.
Épigénétique : Il sert de sonde chimique pour explorer la régulation épigénétique de l'expression des gènes par la déméthylation des histones.
Développement de médicaments : This compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant LSD1 pour le traitement de maladies.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité enzymatique de la lysine-spécifique désméthylase 1. LSD1 est impliqué dans la déméthylation des protéines histones, ce qui joue un rôle crucial dans la régulation de l'expression des gènes. En inhibant LSD1, this compound empêche l'élimination des groupes méthyle des protéines histones, ce qui entraîne des modifications des modèles d'expression des gènes. Cette inhibition peut entraîner la suppression de la prolifération des cellules cancéreuses et la modulation des réponses immunitaires .
Comparaison Avec Des Composés Similaires
GSK-LSD1 est comparé à d'autres inhibiteurs de LSD1, tels que :
Tranylcypromine : Un inhibiteur non sélectif qui cible également les monoamine oxydases.
ORY-1001 (Iadademstat) :
GSK-2879552 : Un autre inhibiteur sélectif de LSD1 en cours d'investigation pour le traitement du cancer
Unicité
This compound est unique en raison de sa forte sélectivité pour LSD1 par rapport à d'autres enzymes apparentées, telles que LSD2 et les monoamine oxydases. Cette sélectivité réduit la probabilité d'effets hors cible et améliore son potentiel thérapeutique .
Liste de composés similaires
- Tranylcypromine
- ORY-1001 (Iadademstat)
- GSK-2879552
- IMG-7289 (Bomedemstat)
- INCB059872
- CC-90011 (Pulrodemstat)
Propriétés
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASFYRLYJAZPPL-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)


![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)





![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B1139211.png)

